1-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC13567406
Molecular Formula: C13H21BN2O3
Molecular Weight: 264.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21BN2O3 |
|---|---|
| Molecular Weight | 264.13 g/mol |
| IUPAC Name | 1-(oxolan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-15-16(9-10)11-6-5-7-17-11/h8-9,11H,5-7H2,1-4H3 |
| Standard InChI Key | VJOFPNLKJYOWSQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCO3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring (C₃H₃N₂) substituted at the 1-position with a tetrahydrofuran-2-yl group (C₄H₇O) and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety (C₆H₁₂BO₂). The tetrahydrofuran group introduces a chiral center and enhances solubility in polar aprotic solvents, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions .
Stereochemical Considerations
The tetrahydrofuran-2-yl substituent confers stereochemical complexity, with the oxygen atom in the furan ring influencing electron distribution across the pyrazole core. This spatial arrangement may impact reactivity in asymmetric synthesis or interactions with biological targets .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is estimated as C₁₃H₂₀BN₂O₃, yielding a molecular weight of 262.81 g/mol. Exact mass spectrometry data remain unpublished, but computational models predict a predominant [M+H]⁺ ion at m/z 263.16.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key synthons:
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Pyrazole core: Functionalized at the 1- and 4-positions.
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Boronic ester: Introduced via metal-catalyzed borylation.
A plausible retrosynthetic pathway involves:
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Installation of the tetrahydrofuran-2-yl group through nucleophilic substitution.
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Palladium-mediated coupling of a halogenated pyrazole precursor with bis(pinacolato)diboron .
Stepwise Synthesis
A patented methodology for analogous compounds provides a template:
Purification
Crystallization from ethyl acetate/hexane mixtures achieves >98% purity, as validated by HPLC .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables carbon-carbon bond formation under mild conditions:
Key Advantages:
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Tolerance for functional groups (e.g., -CN, -NO₂).
Heterocycle Functionalization
The compound serves as a building block for:
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Pharmaceutical intermediates: Anticancer agents (e.g., c-Met kinase inhibitors).
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Agrochemicals: Herbicides with improved soil persistence.
Future Directions
Catalytic Innovations
Developing enantioselective variants using chiral phosphine ligands (e.g., BINAP) could unlock applications in asymmetric synthesis.
Drug Delivery Systems
Encapsulation in PEGylated liposomes may enhance bioavailability for in vivo studies.
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